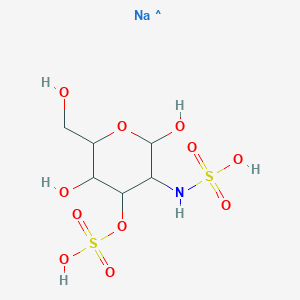![molecular formula C9H8BrN3O2 B1142792 Ethyl 7-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 1363382-48-2](/img/structure/B1142792.png)
Ethyl 7-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 7-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate is a chemical compound with the molecular formula C9H8BrN3O2 . It has an average mass of 270.083 Da and a monoisotopic mass of 268.979980 Da .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a variety of novel disubstituted 2- (alkynyl, aryl, and arylamine)-6-alkynylpyrazolo [1,5-a]pyrimidine derivatives was prepared via sequential site-selective cross-coupling reactions from 2,6-dibromopyrazolo [1,5-a]pyrimidine . The regio-controlled Sonogashira-type coupling of the dibromopyrazolo pyrimidine with a wide range of terminal alkynes proceeded smoothly with excellent selectivity in favor of the C6-position through careful adjustment of the coupling conditions, followed by the subsequent introduction of alkynyl, aryl, or arylamine groups at the C2-position via the Sonogashira, Suzuki–Miyaura, and Buchwald–Hartwig coupling reactions, respectively .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrazolo[1,5-a]pyrimidine core, which is a bicyclic system containing a pyrazole ring fused with a pyrimidine ring .Scientific Research Applications
Synthetic Pathways and Chemical Reactions
Ethyl 7-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate plays a significant role in the synthesis of complex heterocyclic compounds. The regioselectivity and regio-orientation of reactions involving aminopyrazoles and bielectrophilic reagents leading to the formation of pyrazolo[1,5-a]pyrimidines are of great interest in organic chemistry. This compound, through its reactions, helps in understanding the nucleophilicity of various groups involved in the formation of the pyrazolo[1,5-a]pyrimidine ring, which is crucial for designing compounds with specific properties (Mohamed & Mahmoud, 2019).
Medicinal Chemistry and Drug Design
In the realm of medicinal chemistry, this compound serves as a key precursor for the development of pharmacologically active compounds. The pyrazolo[1,5-a]pyrimidine scaffold is extensively studied for its potential in drug discovery, showing a wide range of medicinal properties such as anticancer, anti-inflammatory, CRF1 antagonists, and radio diagnostics. Its versatility as a building block enables the design of drug-like candidates for various disease targets, highlighting the importance of this compound in the synthesis of new therapeutic agents (Cherukupalli et al., 2017).
Optoelectronic Materials
Beyond pharmaceutical applications, this compound and its derivatives find applications in the development of optoelectronic materials. The incorporation of pyrimidine and related heterocycles into π-extended conjugated systems is valuable for creating novel materials for electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. This highlights the compound's role in the synthesis of materials with specific electroluminescent properties and its contribution to the advancement of optoelectronic technology (Lipunova et al., 2018).
properties
IUPAC Name |
ethyl 7-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O2/c1-2-15-9(14)6-5-12-13-7(10)3-4-11-8(6)13/h3-5H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFYBFJJRKDMIDV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2N=CC=C(N2N=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[(1S)-1-amino-2-methylpropyl]phenol](/img/structure/B1142727.png)
